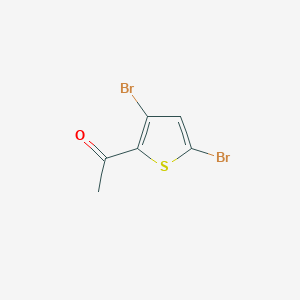

1-(3,5-Dibromothiophen-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXIWFCXVFGRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,5 Dibromothiophen 2 Yl Ethanone and Analogous Structures

Direct Bromination Approaches for Thiophene (B33073) Core Derivatization

Direct bromination is a fundamental method for introducing bromine atoms onto the thiophene ring. The inherent reactivity of the thiophene nucleus towards electrophiles makes this a feasible, albeit sometimes challenging, transformation in terms of regioselectivity. The synthesis of 1-(3,5-dibromothiophen-2-yl)ethanone can be envisioned via the direct bromination of 2-acetylthiophene (B1664040). However, the directing effects of the acetyl group and the reactivity of the thiophene ring must be carefully managed.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds, including thiophenes. reddit.com It serves as a source of electrophilic bromine, often activated by acidic catalysts or light. youtube.com The reaction between thiophenes and NBS can proceed via the formation of a bromonium ion, and reagents like Br2 and NBS can provide the bromine source to achieve bromination, leading to products such as 2,5-dibromothiophenes. orgsyn.org The use of NBS in a suitable solvent system allows for the controlled introduction of bromine atoms onto the thiophene ring. mdpi.com

The bromination of thiophenes and oligothiophenes with NBS can be influenced by factors such as the solvent and the presence of ultrasonic irradiation. mdpi.com For instance, regioselective electrophilic bromination of various activated arenes occurs readily using NBS in acetonitrile, highlighting the utility of this method. orgsyn.org In the context of producing polybrominated thiophenes, sequential bromination is often necessary. When starting with an unsubstituted thiophene, bromination typically occurs at the 2- and 5-positions first due to the higher electron density at these alpha-positions relative to the beta-positions. researchgate.net For substrates like 2-alkylthiophenes, bromination happens at the 5-position first, followed by the 3-position. youtube.com

A plausible route to this compound involves the bromination of 2-acetylthiophene. The acetyl group is a deactivating group, which can complicate electrophilic substitution. However, methods have been developed to achieve bromination in the presence of such groups. The use of Al2O3 as a catalyst with NBS can direct the monobromination of aralkyl ketones to either α-bromination or nuclear bromination depending on the reaction conditions. nih.gov

| Substrate | Reagent | Catalyst/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene | NBS | Ultrasonic irradiation | Varies | Bromothiophenes | Dependent on solvent | mdpi.com |

| Substituted Thiophenes | NBS | Room Temperature | Acetic Acid | 2-Bromo derivatives | >99% regioselectivity | harvard.edu |

| 2-Methylbenzo[b]thiophene | NBS | 0°C to Room Temp | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | odu.edu |

| Aralkyl Ketones | NBS | Acidic Al₂O₃ | Methanol | α-Monobrominated products | High | nih.gov |

| Aralkyl Ketones | NBS | Neutral Al₂O₃ | Acetonitrile | Nuclear brominated products | High | nih.gov |

Controlling the position of bromination (regioselectivity) is a critical aspect of synthesizing specifically substituted thiophenes. The inherent electronic properties of the thiophene ring favor substitution at the α-positions (C2 and C5). researchgate.net However, the presence of substituents on the ring can significantly alter this preference.

For a substrate like 2-acetylthiophene, the acetyl group is an electron-withdrawing and meta-directing group in benzene (B151609) chemistry. In the thiophene system, its deactivating nature can make bromination challenging. A key strategy to control regioselectivity in the bromination of 2-acetylthiophene is the use of "catalyst swamping conditions". This method involves using a large excess of a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acetyl group, which alters its directing effect. Under these conditions, the bromination of 2-acetylthiophene has been shown to yield the 4-bromo derivative selectively. sigmaaldrich.com This approach has been expanded for the selective bromination of 5-alkylthiophene-2-carboxylates to their corresponding 4-bromo derivatives in excellent yields. sigmaaldrich.com

Another approach to achieve regioselectivity involves metalation prior to halogenation. For example, a 3-alkylthiophene can be activated at -78°C with n-butyllithium (n-BuLi), followed by reaction with bromine to afford a bromoalkylthiophene with good regioselectivity in a one-pot process. numberanalytics.com This highlights the use of organometallic intermediates to direct the incoming electrophile to a specific position.

| Substrate | Method | Reagents | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Thiophene | Direct Bromination | Br₂, Fe catalyst | High regioselectivity for C2 | 2-Bromothiophene | researchgate.net |

| 2-Acetylthiophene | Catalyst Swamping | Br₂, excess AlCl₃ | Selective formation of 4-bromo product | 1-(4-Bromothiophen-2-yl)ethanone | sigmaaldrich.com |

| Ethyl 5-alkylthiophene-2-carboxylates | Catalyst Swamping | Br₂, AlCl₃ (1:2.5 ratio) | Selective formation of 4-bromo product | Ethyl 5-alkyl-4-bromothiophene-2-carboxylates | sigmaaldrich.com |

| 3-Alkylthiophene | Lithiation-Bromination | 1. n-BuLi, -78°C; 2. Br₂ | Regioselective bromination | 2-Bromo-4-alkylthiophene | numberanalytics.com |

| Substituted Thiophenes | NBS Bromination | NBS, Acetic Acid | High regioselectivity for C2 | 2-Bromo derivatives | harvard.edu |

Organometallic Strategies in the Formation of Substituted Thiophen-2-ones

Organometallic reagents are powerful tools for the synthesis of functionalized thiophenes. These methods often involve the generation of a thienyl anion equivalent, which can then react with various electrophiles to introduce desired functional groups.

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides. princeton.edu This reaction is particularly useful for aryl and vinyl halides and proceeds with retention of configuration. harvard.edu The rate of exchange is typically faster for iodides than bromides, and chlorides are often unreactive. princeton.edu

In the context of synthesizing this compound, a potential route starts from 2,3,5-tribromothiophene. A selective lithium-halogen exchange at the 2-position can be achieved due to the higher reactivity of the α-bromine atom. This is typically done using an alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78 °C). The resulting 3,5-dibromo-2-lithiothiophene intermediate can then be "quenched" by reacting it with an appropriate electrophile to introduce the acetyl group. Suitable electrophilic acetylating agents include acetyl chloride or acetic anhydride. This sequence allows for the regioselective introduction of the acetyl group at the 2-position of a dibrominated thiophene core. The outcome of such lithiation and electrophilic quenching reactions can be highly dependent on the specific electrophile used. libretexts.org

The general procedure involves the slow addition of an alkyllithium reagent to a solution of the polybrominated thiophene in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperature. After a short period to allow for the exchange, the electrophile is added to the reaction mixture. aroonchande.com

Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are another class of powerful carbon nucleophiles used in C-C bond formation. nih.gov The synthesis of this compound can be approached by forming a Grignard reagent from a brominated thiophene precursor.

One synthetic pathway could involve the formation of a Grignard reagent from 2,3,5-tribromothiophene. Similar to the lithium-halogen exchange, the greater reactivity of the bromine at the 2-position would likely lead to the formation of (3,5-dibromothiophen-2-yl)magnesium bromide. This Grignard reagent can then be reacted with an acetylating agent such as acetyl chloride to furnish the desired ketone. The reaction of Grignard reagents with acyl chlorides is a standard method for ketone synthesis.

Alternatively, modern methods allow for halogen-magnesium exchange reactions. For instance, 2,5-dibromo-3-(decylthio)thiophene can undergo a Grignard exchange reaction using iPrMgCl·LiCl. A similar strategy could potentially be applied to a suitably protected or derivatized tribromothiophene to generate a specific Grignard reagent for subsequent acylation. The coupling of Grignard reagents with tertiary amides, catalyzed by transition metals like iridium, presents another avenue for ketone synthesis. orgsyn.org

| Method | Starting Material (Example) | Reagents | Intermediate | Electrophile/Coupling Partner | Product Type |

|---|---|---|---|---|---|

| Lithium-Halogen Exchange | 2,3,5-Tribromothiophene | n-BuLi, THF, -78°C | 3,5-Dibromo-2-lithiothiophene | Acetyl chloride | Ketone |

| Grignard Reagent Formation | 2,3,5-Tribromothiophene | Mg, Ether | (3,5-Dibromothiophen-2-yl)magnesium bromide | Acetyl chloride | Ketone |

| Halogen-Magnesium Exchange | Dibrominated Thiophene | iPrMgCl·LiCl | Thienylmagnesium chloride | Acylating agent | Ketone |

Carbon-Carbon Bond Forming Reactions for Functionalized Thiophene Frameworks

Beyond the direct introduction of functional groups onto a pre-formed thiophene ring, various carbon-carbon bond-forming reactions are instrumental in building more complex thiophene-containing molecules. These reactions are often catalyzed by transition metals, most notably palladium.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for creating C-C bonds. For a molecule like this compound, the bromine atoms can serve as handles for further functionalization. For example, one of the bromine atoms could be selectively coupled with an organometallic reagent to introduce another substituent, demonstrating the utility of the dibromo functionality as a platform for diversification.

Conversely, these reactions can be used to construct the acetylated thiophene itself. A modular approach could involve starting with 2-bromothiophene, which undergoes a Friedel-Crafts type C-glycosidation. The resulting brominated thiophene intermediate can then be subjected to palladium-catalyzed cross-coupling reactions with various organometallics to introduce substituents at the 5-position.

Another significant C-C bond-forming strategy is direct C-H arylation. This method avoids the pre-functionalization step of creating an organometallic reagent or an organic halide. Palladium catalysts can promote the coupling of heteroaromatics, like thiophene, directly with aryl halides. researchgate.net These reactions can be highly regioselective, often favoring the C2 and C5 positions of the thiophene ring. researchgate.net This approach could be envisioned for coupling an acetyl-bearing fragment to a dibrominated thiophene or vice versa.

Radical reactions also offer pathways for C-C bond formation. Reactions mediated by agents like Bu₃SnH can generate carbon radicals from carbon-halogen bonds, which can then add to alkenes or alkynes to form new C-C bonds. Furthermore, methods involving xanthates have proven useful for both inter- and intramolecular radical additions, enabling the assembly of complex structures under mild conditions.

Friedel-Crafts Acylation on Dibromothiophene Precursors

Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones, including those derived from thiophene. organic-chemistry.orgyoutube.comyoutube.comorganic-chemistry.org This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.comorganic-chemistry.org The most common Lewis acid for this transformation is aluminum chloride (AlCl₃). youtube.comorganic-chemistry.org

The synthesis of the target compound, this compound, can be achieved through the Friedel-Crafts acylation of 2,4-dibromothiophene (B1333396). In a typical procedure, 2,4-dibromothiophene is reacted with acetyl chloride in the presence of aluminum chloride. The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺) generated from the reaction between acetyl chloride and AlCl₃. youtube.com This electrophile then attacks the electron-rich thiophene ring. The substitution occurs preferentially at the C5 position, which is the most activated position in the 2,4-dibromothiophene ring system, to yield the desired product.

An analogous reaction, the acylation of 3-bromothiophene (B43185), has been reported to produce 2-acetyl-3-bromothiophene (B1586746) in high yield. nih.gov In this reported synthesis, acetyl chloride is added dropwise to a cooled solution of 3-bromothiophene and aluminum chloride in a suitable solvent like dichloromethane (B109758). After stirring, the reaction is quenched with ice water, and the product is isolated and purified. nih.gov This established procedure provides a reliable blueprint for the synthesis of this compound from its corresponding dibrominated precursor.

Table 1: Representative Friedel-Crafts Acylation of Bromothiophenes

| Starting Material | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| 3-Bromothiophene | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 1-(3-Bromo-2-thienyl)ethanone | 88 | nih.gov |

| Thiophene | Adipoyl chloride | AlCl₃ | CH₂Cl₂ | 1,6-Di(thiophen-2-yl)hexane-1,6-dione | - | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. libretexts.orgyoutube.com Among these, the Suzuki-Miyaura coupling reaction is particularly noteworthy for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. libretexts.orgyoutube.com This reaction has been successfully applied to the synthesis of a diverse array of substituted thiophenes. researchgate.netthieme-connect.comnih.gov

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of thiophene derivatives, bromothiophenes are common starting materials. The general catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Dibromothiophenes can undergo selective or multiple Suzuki-Miyaura couplings, allowing for the stepwise or simultaneous introduction of different aryl or vinyl groups. researchgate.net For instance, the coupling of polybromoarenes with arylboronic acids has been shown to proceed with high efficiency using specific palladium catalysts. researchgate.net The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.netthieme-connect.comnih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophenes

| Bromothiophene Derivative | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,5-Dibromothieno[3,2-b]thiophene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2,5-Bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene | 85 | nih.gov |

| 2,5-Dibromothieno[3,2-b]thiophene | 4-Dodecylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2,5-Bis(4-dodecylphenyl)thieno[3,2-b]thiophene | 82 | nih.gov |

| 3-Bromothiophene | N-Methylaniline (amination) | [PdBr(P(t)Bu₃)]₂ | P(t)Bu₃ | NaOtBu | Toluene | 3-(Methyl(phenyl)amino)thiophene | - | researchgate.net |

| Trisubstituted bromothiophenes | Various anilines (amination) | Pd(OAc)₂ | P(t)Bu₃ | Cs₂CO₃ | Toluene | N-Arylaminothiophenes | up to 86 | thieme-connect.com |

Copper-Catalyzed Carbon-Heteroatom Bond Formation Pathways

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and its modern variations, provide a powerful platform for the formation of carbon-heteroatom bonds, such as C-N and C-O linkages. organic-chemistry.orgnist.govmdpi.comwikipedia.orgnih.gov These reactions are valuable for synthesizing aryl amines, ethers, and thioethers, and have been successfully applied to thiophene derivatives. mdpi.comwikipedia.org

The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligated copper catalyst systems has enabled these transformations to proceed under much milder conditions. mdpi.comwikipedia.org These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base. mdpi.comwikipedia.org

For the synthesis of N-substituted aminothiophenes, copper-catalyzed amination of bromothiophenes offers a viable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. researchgate.netthieme-connect.comwikipedia.orgorganic-chemistry.orgresearchgate.net Similarly, the copper-catalyzed coupling of bromothiophenes with phenols or alcohols allows for the synthesis of thienyl aryl ethers and alkyl thienyl ethers, respectively. The mechanism of these reactions is thought to involve a copper(I) species which undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile and reductive elimination. wikipedia.org

Table 3: Examples of Copper-Catalyzed Carbon-Heteroatom Bond Formation with Bromothiophenes

| Bromothiophene Derivative | Coupling Partner | Copper Catalyst | Base | Solvent | Product Type | Reference |

| 4-Iodotoluene | Pyrazole | CuI | Cs₂CO₃ | DMF | N-Arylpyrazole | nih.gov |

| o-Bromobenzoic acid | Malonates | Copper-bronze | Sodium | - | α-Aryl Esters | nih.gov |

| 4-Chloronitrobenzene | Phenol | Copper | - | - | p-Nitrophenyl phenyl ether | wikipedia.org |

| Aryl halides | Phenols | CuO-NPs | KOH | DMAc | Biaryl ethers | mdpi.com |

Multi-step Synthetic Protocols for Highly Substituted Dibromothiophene Derivatives

The synthesis of highly substituted dibromothiophene derivatives often requires multi-step synthetic sequences that combine various reactions to achieve the desired substitution pattern. These protocols are essential for creating complex molecules with tailored electronic and biological properties.

A common strategy for synthesizing highly substituted dibromothiophenes involves the stepwise functionalization and bromination of a thiophene core. This approach allows for precise control over the position of each substituent. For example, a thiophene derivative can first be functionalized through a reaction such as Friedel-Crafts acylation or a cross-coupling reaction. The resulting product can then be subjected to bromination to introduce one or more bromine atoms at specific positions on the thiophene ring.

The bromination of thiophenes can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for regioselective bromination. The number of bromine atoms introduced can often be controlled by the stoichiometry of the brominating agent and the reaction conditions. nih.gov For instance, the bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione with bromine in dichloromethane leads to the formation of 2,5-dibromo-1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov Subsequent functionalization of the bromine atoms can then be carried out using cross-coupling reactions, allowing for the introduction of additional diversity. nih.gov

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules, including fused thiophene systems like thieno[3,2-b]thiophenes. mdpi.comresearchgate.netnih.govresearchgate.net These fused systems are of significant interest as building blocks for organic electronic materials. nih.govmdpi.comresearchgate.net

One strategy for the synthesis of thieno[3,2-b]thiophenes involves the cyclization of appropriately substituted thiophene precursors. For example, new 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates have been obtained by the condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.govresearchgate.net Another approach involves the reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiolates, which proceeds via nucleophilic displacement of the nitro group followed by cyclization to form the thieno[3,2-b]thiophene (B52689) core. researchgate.net More recently, a step-efficient protocol for synthesizing multisubstituted thieno[3,2-b]thiophenes has been developed through the bisulfur cyclization of alkynyl diols. mdpi.com These tandem methodologies provide rapid access to a variety of substituted and fused thiophene derivatives that would be challenging to synthesize through more traditional, stepwise approaches. mdpi.comresearchgate.netnih.govresearchgate.net

Chemical Reactivity and Functionalization Pathways of 1 3,5 Dibromothiophen 2 Yl Ethanone

Reactivity of the Ketone Moiety

The ketone functional group in 1-(3,5-dibromothiophen-2-yl)ethanone is a primary site for a variety of chemical modifications, enabling the construction of more complex molecular architectures.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to a wide array of nucleophilic addition and condensation reactions. A prominent example is the Claisen-Schmidt condensation, which is widely used for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). nih.gov In this base-catalyzed reaction, this compound can react with various aromatic aldehydes to yield the corresponding chalcone (B49325) derivatives. These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds with potential biological activities. nih.govsemanticscholar.org

Another important condensation reaction is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a weak base. wikipedia.orgresearchgate.net The resulting products can then be used in further transformations, for instance, in the Gewald reaction to construct new thiophene (B33073) rings. mdpi.com The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo elimination to form a double bond. libretexts.orgyoutube.com

The table below summarizes some common condensation reactions applicable to 2-acetylthiophenes.

| Reaction Name | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., KOH, NaOH) | Chalcone |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Weak base (e.g., piperidine) | α,β-unsaturated ketone |

| Aldol Condensation | Another ketone/aldehyde, Acid or Base catalyst | β-hydroxy ketone or α,β-unsaturated ketone |

The methyl group adjacent to the carbonyl in this compound possesses acidic protons, which can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various reactions to extend the carbon skeleton.

For example, the enolate can undergo aldol-type condensation reactions, not only with aldehydes (as in the Claisen-Schmidt reaction) but also with other ketones. semanticscholar.org Furthermore, the acetyl methyl group can be functionalized through other pathways. For instance, it can be halogenated under specific conditions, providing a handle for subsequent nucleophilic substitution reactions. The resulting α-halo ketone is a versatile intermediate for the synthesis of various heterocyclic systems, such as thiazoles. acs.org

These modifications at the acetyl methyl group are crucial for building more complex molecules from the this compound scaffold. An example is the synthesis of 1,3,5-trisubstituted benzenes through the acid-catalyzed triple self-condensation of 2-acetylthiophene (B1664040) derivatives. semanticscholar.org

Reactivity of the Thiophene Ring and Halogen Substituents

The dibrominated thiophene ring offers a rich platform for a variety of substitution and rearrangement reactions, allowing for precise control over the regiochemistry of the final products.

The "halogen dance" is a base-catalyzed intramolecular rearrangement of halogen atoms on an aromatic ring. whiterose.ac.ukclockss.org This reaction is a powerful tool for the synthesis of regioisomers that are not easily accessible through classical methods. clockss.orgcapes.gov.br In the context of dibromothiophenes, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce the migration of a bromine atom. whiterose.ac.ukcapes.gov.br

The reaction is driven by the formation of the most thermodynamically stable organolithium intermediate. ias.ac.in For instance, the reaction of 2,3-dibromothiophene (B118489) with LDA at low temperatures can lead to the formation of 2-substituted 3,5-dibromothiophenes in high yields after quenching with an electrophile. capes.gov.br This indicates a migration of one of the bromine atoms. The halogen dance reaction allows for the functionalization at positions that are otherwise difficult to access, providing significant regioisomeric control. researchgate.net

The general mechanism involves deprotonation by the base, followed by a series of halogen-metal exchange steps that lead to the rearranged product. whiterose.ac.uk The final position of the halogen and the newly introduced functional group depends on the reaction conditions and the substitution pattern of the starting material.

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). researchgate.netlumenlearning.com However, the presence of two deactivating bromine atoms and a deactivating acetyl group on the thiophene ring in this compound significantly reduces its reactivity towards electrophiles.

The acetyl group is a meta-directing deactivator, while the halogens are ortho-, para-directing deactivators. In this case, the only available position for substitution is the C4 position. Therefore, any electrophilic substitution reaction, such as nitration or sulfonation, would be expected to occur at this position, if at all. libretexts.orgmasterorganicchemistry.com However, forcing conditions would likely be required, and the yields might be low due to the heavily deactivated nature of the ring. youtube.com The general mechanism of EAS involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. lumenlearning.com

The table below lists common electrophilic aromatic substitution reactions.

| Reaction Name | Reagent | Electrophile |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃/H₂SO₄ | SO₃ |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, particularly those bearing electron-withdrawing groups. wikipedia.orglibretexts.org The acetyl group at the 2-position of this compound is an electron-withdrawing group, which activates the thiophene ring towards nucleophilic attack.

In SNAr, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of the electron-withdrawing acetyl group helps to stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the reaction. nih.gov

Given the substitution pattern of this compound, nucleophilic substitution could potentially occur at either the C3 or C5 position. The relative reactivity of these two positions would depend on the specific nucleophile and reaction conditions. SNAr reactions on polyfluoroarenes have been shown to be efficient for creating highly functionalized molecules. mdpi.com

Metal-Catalyzed Transformations Involving the Bromine Atoms

The carbon-bromine (C-Br) bonds on the thiophene ring are key sites for functionalization. Transition metal catalysis, particularly with palladium or nickel, provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions.

The selective replacement of one or both bromine atoms via cross-coupling reactions is a primary strategy for synthesizing π-extended conjugated systems, which are crucial for organic electronic materials.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. wiley-vch.dewikipedia.org It is highly valued for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. wiley-vch.deuwindsor.ca For this compound, a stepwise Stille coupling can be envisioned. By carefully controlling stoichiometry and reaction conditions, selective coupling at either the C5 or C3 position can be achieved. This allows for the sequential introduction of different aryl or heteroaryl groups, leading to unsymmetrical bi- and ter-thiophenes or other complex conjugated structures. The general mechanism involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The higher reactivity of organozinc reagents compared to other organometallics often allows for milder reaction conditions. For the subject compound, a di-zinc reagent could be formed in situ, or more commonly, the dibromide would react with an external organozinc compound. Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org The choice between Stille and Negishi coupling often depends on the desired functional group tolerance, the availability of precursors, and the toxicity of the organometallic reagents, with organotin compounds being notably toxic. wikipedia.org

Below is a comparative table summarizing typical conditions for these cross-coupling reactions.

| Coupling Reaction | Catalyst | Organometallic Reagent | Typical Solvents | Key Advantages |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | R-Sn(Alkyl)₃ | Toluene, THF, DMF | Excellent functional group tolerance, stable reagents. wiley-vch.dewikipedia.org |

| Negishi Coupling | Pd(PPh₃)₄, Ni(dppe)Cl₂, Pd(P(t-Bu)₃)₂ | R-ZnX | THF, Dioxane | High reactivity, couples various carbon hybridizations. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Pd(OAc)₂, Pd(dppf)Cl₂ | R-B(OR)₂ | Toluene, Dioxane, Water | Low toxicity of boron reagents, stable reagents. semanticscholar.orgnih.gov |

While cross-coupling reactions functionalize the C-Br bonds, C-H activation strategies offer a complementary and atom-economical approach to modify the thiophene core. nih.gov In the context of this compound, the only available C-H bond is at the C4 position. However, after an initial cross-coupling reaction at either the C3 or C5 position, a new C-H bond on the coupled aryl or heteroaryl group becomes a target for subsequent functionalization.

Rhodium(III)-catalyzed C-H activation, for example, can be used to construct diverse heterocyclic systems by reacting with alkynes or other coupling partners. nih.gov Direct arylation polymerization (DArP) is another powerful technique that relies on C-H activation, avoiding the need for pre-functionalized organometallic monomers, thus providing a greener and more cost-effective route to conjugated polymers. rsc.org This strategy involves the coupling of a C-H bond with a C-X (halide) bond, often catalyzed by palladium.

This compound is a valuable precursor for synthesizing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. nih.govrsc.org The strategy typically involves an initial intermolecular cross-coupling reaction to install a suitably functionalized group, followed by an intramolecular cyclization that utilizes one of the remaining bromine atoms.

Thienoindole Synthesis: Thienoindoles can be synthesized from this compound through a sequence of coupling and cyclization reactions. semanticscholar.orgnih.gov For instance, a Suzuki-Miyaura coupling can be performed at the C5 position with an N-protected aminophenylboronic acid. Subsequent intramolecular Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, between the nitrogen atom and the C-Br bond at the C3 position (or vice versa) leads to the formation of the fused thieno[3,2-b]indole or thieno[2,3-b]indole ring system. nih.gov The acetyl group can be further modified or used to direct these reactions.

Thienopyrazine Synthesis: Similarly, thienopyrazines can be constructed. This might involve coupling a diamine-containing fragment to the thiophene core, followed by an intramolecular condensation or cyclization reaction. An iron-catalyzed intramolecular C-N cyclization has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines from related precursors, demonstrating a viable pathway for forming nitrogen-containing fused systems. nih.gov

The table below outlines a representative synthetic sequence for thienoindole formation.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd(dppf)Cl₂, Base (e.g., Na₂CO₃) | Aryl-substituted bromothiophene |

| 2 | Buchwald-Hartwig Amination | Intramolecular cyclization of the product from Step 1 | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., tBu₃P) | Fused Thienoindole |

Polymerization Strategies Utilizing this compound as a Monomer Precursor

The dibromo functionality of this compound makes it an ideal starting point for synthesizing thiophene-based conjugated polymers. The acetyl group can be retained to modify the polymer's electronic properties or can be transformed into other functional groups prior to polymerization.

For polythiophenes to exhibit optimal electronic and optoelectronic properties, a high degree of regioregularity (specifically, head-to-tail, HT, coupling) is essential. rsc.org Grignard Metathesis (GRIM) polymerization is a powerful technique for achieving this. researchgate.net

The process begins with the transformation of the dibromo monomer into a thienyl Grignard reagent. nih.gov This is typically achieved through a halogen-magnesium exchange. In the case of an asymmetrical monomer like this compound, this can lead to a mixture of regioisomeric Grignard intermediates. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates a catalyst-transfer polycondensation. rsc.org This polymerization proceeds in a chain-growth manner, which allows for control over molecular weight and results in polymers with high regioregularity and narrow polydispersity. tdl.org The presence of the acetyl group on the monomer would influence the electronic properties of the resulting polymer, potentially enhancing its solubility and modifying its band gap.

Controlled polymerization methods allow for the precise synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. mdpi.com While GRIM is a form of controlled polymerization, other techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed, particularly for creating block copolymers where a polythiophene segment is combined with a different type of polymer block. mdpi.commdpi.com

For example, a monomer derived from this compound could be functionalized at the acetyl group with an ATRP initiator. This "macroinitiator" could then be used to grow a second, non-conjugated polymer block from the polythiophene backbone, creating a well-defined rod-coil block copolymer. Alternatively, sequential monomer addition in a living polymerization like GRIM allows for the creation of all-conjugated block copolymers. Such controlled architectures are critical for tuning the morphology and performance of materials in applications like organic photovoltaics and field-effect transistors. nih.gov

The table below summarizes key polymerization techniques relevant to monomers derived from this compound.

| Polymerization Method | Mechanism Type | Key Features | Resulting Polymer Architecture |

|---|---|---|---|

| GRIM Polymerization | Chain-growth, Catalyst-transfer | High regioregularity (HT-coupled), controlled molecular weight. researchgate.net | Regioregular homopolymers, All-conjugated block copolymers. tdl.org |

| Stille Polycondensation | Step-growth | Good functional group tolerance, useful for donor-acceptor polymers. wiley-vch.de | Alternating copolymers. |

| Direct Arylation Polymerization (DArP) | Chain-growth C-H Activation | Atom-economical, fewer synthetic steps for monomer. rsc.org | Regioregular and alternating copolymers. |

Applications in Advanced Materials and Organic Electronics Derived from 1 3,5 Dibromothiophen 2 Yl Ethanone

Organic Photovoltaics (OPVs) and Organic Solar Cells

In the field of organic photovoltaics, the performance of a device is intrinsically linked to the chemical structure of the donor and acceptor materials in the active layer. The design of novel conjugated polymers with tailored optical and electronic properties is a primary strategy for improving power conversion efficiencies (PCEs).

The donor-acceptor (D-A) copolymer architecture is one of the most successful strategies for creating low-bandgap materials for OPVs. researchgate.netmdpi.com This design involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This intramolecular charge transfer between the D and A units effectively lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in a reduced bandgap. mdpi.com A smaller bandgap allows the polymer to absorb a broader range of the solar spectrum, leading to higher short-circuit current densities (Jsc). researchgate.net

The 1-(3,5-Dibromothiophen-2-yl)ethanone monomer is well-suited for this design paradigm. The thiophene (B33073) ring itself is an excellent electron donor. However, the attached acetyl group (a moderate electron-withdrawing group) would modulate its electron-donating strength. When copolymerized with a strong acceptor unit (like benzothiadiazole or diketopyrrolopyrrole), the resulting polymer would exhibit the characteristic D-A structure. The dibromo functionality allows for facile polymerization with a variety of stannylated or boronic-ester-functionalized co-monomers. rsc.org By systematically varying the donor unit, researchers can fine-tune the optoelectronic properties and crystallinity of the resulting D-A copolymers. rsc.org

The ultimate goal in OPV material design is to maximize the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). Dibromothiophene-based building blocks are instrumental in optimizing these parameters. The ability to create low-bandgap polymers using the D-A strategy directly contributes to enhancing Jsc by improving solar spectrum absorption. researchgate.net

Recent advancements have pushed the PCE of organic solar cells to over 19% through meticulous molecular design and device engineering. researchgate.netpolyu.edu.hk While polymers specifically from this compound are not yet featured in these record-breaking devices, the principles are transferable. For instance, in high-efficiency systems using donors like PM6 or D18 paired with acceptors like Y6 or L8-BO, precise control over energy levels and morphology is key. researchgate.net The introduction of an acetyl group on a dibromothiophene monomer could potentially lower the HOMO level of the resulting polymer, which is a known strategy to increase the Voc of the solar cell. Furthermore, the polarity of the acetyl group might influence intermolecular packing and miscibility with fullerene or non-fullerene acceptors, impacting both Jsc and FF.

Table 1: Performance of High-Efficiency Organic Solar Cells with Thiophene-Based Donor Polymers This table presents data for representative high-performance thiophene-based polymer systems to illustrate the state of the art and provide context for the potential of new materials.

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PM6 | Y6 | 18.27 | - | - | - |

| PM6 | L8-BO | 19.59 | - | - | - |

| P-5T | PCBM | 5.79 | - | - | - |

| D18 | BTP-eC9 | 20.22 | - | - | - |

Data sourced from reports on advanced organic solar cells. rsc.orgresearchgate.net

The performance of a bulk heterojunction (BHJ) solar cell is critically dependent on the nanoscale morphology of its active layer. An ideal morphology consists of interpenetrating, phase-separated domains of the donor and acceptor materials with domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm). This structure ensures efficient exciton dissociation at the D-A interface and provides continuous pathways for charge transport to the respective electrodes.

The chemical structure of the polymer plays a crucial role in determining this morphology. The inclusion of an acetyl group in a polythiophene backbone, as would be the case in polymers derived from this compound, would increase the polarity of the polymer. This could significantly alter its solubility and its interaction with the acceptor material, thereby influencing the final film morphology. For example, the use of solvent additives is a common technique to control phase separation and crystallinity in BHJ blends. rsc.org The specific interactions of a polar, acetyl-containing polymer with these additives would need to be optimized to achieve the desired nanoscale structure for efficient charge separation and collection.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

OFETs are fundamental components of next-generation flexible electronics, sensors, and displays. The performance of an OFET is largely dictated by the charge carrier mobility (µ) of the organic semiconductor used in the active channel.

The design of high-mobility organic semiconductors often focuses on creating rigid, planar polymer backbones that facilitate strong intermolecular π-π stacking. This ordered packing creates efficient pathways for charge hopping between adjacent polymer chains. Dibromothiophene is a common building block in many high-performance semiconductors for OFETs. nih.gov

A hypothetical polymer based on this compound could be synthesized to explore its charge transport characteristics. The presence of the acetyl group would render the polymer more electron-deficient compared to a simple polythiophene. This could potentially make it an n-type (electron-transporting) or ambipolar (transporting both electrons and holes) semiconductor, as electron-withdrawing groups are known to lower LUMO levels, facilitating electron injection. Many high-mobility n-type materials are based on molecules with strong electron-accepting moieties. nih.gov The dibromo functionality provides the synthetic handles to copolymerize it with various aromatic units, allowing for the creation of a family of materials where the charge transport properties can be systematically studied. nih.gov

Charge carrier mobility is highly sensitive to the molecular structure and solid-state packing of the organic semiconductor. Factors that promote high mobility include:

Planarity of the conjugated backbone: A planar structure maximizes π-orbital overlap along the chain.

Intermolecular π-π stacking: Close packing between chains is essential for efficient intermolecular charge hopping.

Crystallinity and molecular ordering: Well-ordered domains in the thin film provide continuous pathways for charge transport. manchester.ac.uk

The introduction of an acetyl group onto the thiophene ring would have a multifaceted impact. While the group's steric bulk might slightly disrupt planarity compared to a hydrogen atom, its polar nature could induce specific intermolecular interactions, potentially leading to unique and favorable packing motifs. The structure-property relationships in conjugated polymers are complex; for example, introducing fused thiophene rings can dramatically enhance mobility by promoting a tight crystalline structure. nih.gov Similarly, the electronic effects of the acetyl group could be beneficial. By lowering the HOMO energy level, the acetyl group would increase the polymer's ionization potential, making it more stable against oxidation in ambient air—a critical factor for device longevity. mdpi.com

Table 2: Charge Carrier Mobility in Representative Thiophene-Based OFETs This table showcases mobility values for various thiophene-based polymers to provide a benchmark for the performance of organic semiconductors.

| Polymer/Oligomer Type | Mobility (µ) (cm²/Vs) | Carrier Type |

| Thiazole/Thiophene Co-oligomer with trifluoromethylphenyl | 1.83 | n-type |

| Fused Thiophene Ring Polymer | ~0.1 - 1.0 | p-type |

| Thiazolothiazole-containing compound | 1.2 | p-type |

| Perylene-dicarboximide single-crystal | 5.0 | n-type |

Data compiled from studies on high-performance organic semiconductors. nih.govnih.govnih.govarxiv.org

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The development of novel luminophores is central to advancing Organic Light-Emitting Diode (OLED) technology. Thiophene-containing π-conjugated molecules are a cornerstone of this research due to their excellent charge-transport properties and tunable photoluminescence. The this compound scaffold is an ideal starting point for creating such materials.

The dibromo functionality of this compound allows for its use as a core unit in the synthesis of chromophores for the emissive layers of OLEDs. Through palladium-catalyzed cross-coupling reactions, the bromine atoms can be substituted with various aryl or heteroaryl groups to extend the π-conjugation and create donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type structures. rsc.org For instance, coupling with electron-donating triphenylamine (B166846) or carbazole (B46965) units and electron-accepting benzothiadiazole or pyridine (B92270) moieties can produce highly fluorescent compounds. rsc.orgnsf.gov

The acetyl group can be further modified, for example, through condensation reactions, to introduce additional functional groups that enhance charge injection/transport or tune the emissive properties. These tailored chromophores can be incorporated as dopants in a host matrix or, in some cases, as the primary emitting material in the emissive layer of an OLED device. mdpi.com The resulting materials often exhibit high thermal stability and the ability to form uniform amorphous films, which are critical for device longevity and efficiency. rsc.org

A key advantage of using this compound as a precursor is the ability to systematically tune the optical properties of the resulting luminescent materials. The emission wavelength, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield can be precisely controlled through molecular engineering.

Emission Wavelength: The emission color can be shifted across the visible spectrum (from blue to red) by varying the electron-donating and electron-withdrawing strength of the substituents attached to the thiophene core via cross-coupling reactions. nih.gov Extending the π-conjugation length generally leads to a bathochromic (red) shift in both absorption and emission spectra.

Stokes Shift: Large Stokes shifts are desirable in OLED materials to minimize self-absorption, which can decrease device efficiency. The introduction of bulky substituents or creating a twisted intramolecular charge transfer (TICT) state can increase the Stokes shift. nih.gov

Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is highly dependent on the molecular structure. By carefully selecting substituents that minimize non-radiative decay pathways, high quantum yields in both solution and solid states can be achieved. For example, D-π-A systems based on thieno[3,2-b]thiophene (B52689) have been reported with quantum yields as high as 86% in solution and 41% in the solid state. nih.govnih.gov

| Derivative Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

| D-π-A Thieno[3,2-b]thiophene | 411 | 520 | 109 | 0.86 (in THF) | nih.govnih.gov |

| D-π-A Thiophene-Benzonitrile | 396 (in DMSO) | 620 (in DMSO) | 224 | High in polar solvents | nih.gov |

| Pyrimidine-Thiophene | N/A | N/A | N/A | 0.75 (solution), 0.25 (solid) | nih.gov |

Chemical Sensors and Biosensors

The inherent electronic properties of the thiophene ring make it an excellent component in the design of chemical sensors. The π-conjugated systems derived from this compound can be engineered to interact selectively with specific analytes, leading to a measurable optical or electronic response.

The this compound molecule can be transformed into chemoresponsive materials for detecting a variety of species, particularly metal ions and anions. mdpi.comresearchgate.net The synthetic strategy often involves two key steps:

Building the π-framework: Utilizing the two bromine atoms for cross-coupling reactions to construct a fluorescent π-conjugated backbone.

Introducing a Recognition Site: Modifying the acetyl group to create a binding site (chelator) for the target analyte. For example, condensation of the acetyl group with hydrazines or amines can generate Schiff bases or hydrazones containing N, O, and S donor atoms, which are effective at binding metal ions. mdpi.com

These chemoresponsive materials often exhibit changes in their fluorescence ("turn-on" or "turn-off") or color upon binding to an analyte. mdpi.comrsc.org This response is triggered by processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT) that are modulated by the analyte's presence. mdpi.com

The selectivity of a sensor is determined by the specific interaction between the recognition site and the analyte. The π-conjugated system built upon the thiophene core plays a crucial role in transducing this binding event into a detectable signal.

For instance, a thiophene-based fluorescent probe was designed for the selective detection of Zn²⁺ and CN⁻. researchgate.net The mechanism relies on the coordination of the metal ion or anion to the sensor molecule, which alters the electronic structure of the π-system and enhances fluorescence. researchgate.net Thiophene-based sensors have demonstrated high selectivity for various ions, including heavy metals like Hg²⁺, Cd²⁺, and Cu²⁺, by carefully designing the chelating moiety and the conjugated backbone. mdpi.commdpi.com The ability to functionalize the thiophene at multiple positions, as offered by this compound, provides ample opportunity to create highly selective and sensitive detection systems. mdpi.com

Table 2: Representative Performance of Thiophene-Based Chemosensors (Note: This table shows examples of detection capabilities for thiophene-based sensors, illustrating the potential applications for derivatives of this compound.)

| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit (LOD) | Reference |

| Thiophene-Thiophene Conjugate | Zn²⁺, Cd²⁺ | Fluorescence "Turn-on" (CHEF) | Not Specified | mdpi.com |

| Thiophene-Thiophene Conjugate | Hg²⁺, Cu²⁺ | Fluorescence "Turn-off" (PET) | Not Specified | mdpi.com |

| Thiophene-Hydrazone | Zn²⁺ | Fluorescence "Turn-on" | 2.55 µM | researchgate.net |

| Thiophene-Hydrazone | CN⁻ | Fluorescence "Turn-on" | 44.6 µM | researchgate.net |

| 4,5-Diazafluorene Schiff Base | Al³⁺ | Fluorescence "Turn-on" | 3.7 x 10⁻⁸ M | rsc.org |

Building Blocks for Complex Organic Structures and Polymeric Systems

Beyond discrete molecules for OLEDs and sensors, this compound is a valuable monomer for the synthesis of complex organic structures and functional polymers. The two bromine atoms provide sites for polycondensation reactions, leading to the formation of well-defined polymeric systems.

For example, poly(thiophene)s and their derivatives are a major class of conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. The polymerization of monomers derived from this compound can be achieved through various cross-coupling methods, such as Suzuki or Stille polycondensation. rsc.org This approach allows for the creation of alternating copolymers by reacting the dibrominated thiophene monomer with a diboronic acid or distannane comonomer. mdpi.com The resulting polymers combine the properties of both monomer units, enabling fine-tuning of the final material's electronic and optical characteristics. The acetyl group can be retained in the polymer backbone as a site for post-polymerization modification, or it can be converted into another functional group prior to polymerization to influence solubility, morphology, and electronic properties.

Precursors for Fused Heterocyclic Systems (e.g., Thienoindoles, Thienopyrazines)

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, where the thiophene ring is merged with other aromatic or non-aromatic rings. These fused systems are of significant interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science.

Thienoindoles: Thienoindoles, which contain a thiophene ring fused to an indole (B1671886) moiety, are prominent examples of heterocycles accessible from this precursor. The synthesis is not direct but proceeds through a multi-step pathway that highlights the utility of the dibromothiophene core. A key strategy involves palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

In a representative synthesis, a derivative, 2-(3,5-dibromothiophen-2-yl)-N-phenylaniline, is first prepared. This intermediate then undergoes a tandem catalytic transformation. The first step is a Suzuki-Miyaura coupling to form a new carbon-carbon bond, followed by an intramolecular Buchwald-Hartwig amination that closes the ring to form the final π-conjugated thienoindole structure. nih.govnih.gov This method demonstrates how the bromine atoms on the initial thiophene ring serve as crucial handles for constructing complex, fused architectures.

Table 1: Synthetic Strategy for Thienoindole Formation

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Precursor Formation | Synthesis of an N-arylated aminothiophene, such as 2-(3,5-dibromothiophen-2-yl)-N-phenylaniline, utilizing the dibromothiophene scaffold. |

| 2 | C-C Bond Formation | A palladium-catalyzed Suzuki-Miyaura coupling reaction at one of the bromine positions to introduce an aryl group. nih.govnih.gov |

| 3 | C-N Bond Formation (Cyclization) | An intramolecular Buchwald-Hartwig amination reaction to form the fused indole ring, yielding the thienoindole system. nih.govnih.gov |

Thienopyrazines: Similarly, the reactive sites on this compound allow for its potential use in synthesizing thienopyrazines. This class of fused heterocycles can be constructed by reacting a 1,2-dicarbonyl compound with a 1,2-diamine. The acetyl group and the adjacent bromine atom on the thiophene ring can be chemically transformed into a 1,2-dicarbonyl or a related reactive intermediate, which can then be condensed with a diamine to form the pyrazine (B50134) ring fused to the thiophene.

Monomers for Conjugated Polymers with Tailored Electronic Properties

Dibrominated thiophenes are fundamental monomers for the synthesis of conjugated polymers, which are the active components in many organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com The process typically involves a debrominative polymerization, often catalyzed by nickel or palladium complexes. sigmaaldrich.com

The compound this compound is a particularly valuable monomer because its functional groups allow for precise tuning of the resulting polymer's electronic properties. The two bromine atoms enable polymerization through cross-coupling reactions such as Suzuki or Stille coupling, forming the polymer backbone. libretexts.orgnih.gov The acetyl group, being electron-withdrawing, lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modification of the electronic band gap is crucial for designing materials with specific charge-transport characteristics or light-absorption profiles for electronic applications. nih.gov

The properties of thiophene-based polymers can be systematically adjusted by incorporating different functional units. wikipedia.orgsigmaaldrich.com By using monomers like this compound, chemists can create donor-acceptor polymers, where the acetyl-substituted thiophene acts as an acceptor unit, a common strategy for developing low band-gap materials for organic solar cells.

Table 2: Influence of Monomer Structure on Conjugated Polymer Properties

| Monomer Feature | Effect on Polymer Property | Application Relevance |

|---|---|---|

| Dibromo-thiophene Backbone | Forms the conjugated polymer chain via cross-coupling. sigmaaldrich.comnih.gov | Essential for charge transport in organic electronics. |

| Electron-Donating Groups (e.g., Alkyl) | Raise HOMO/LUMO levels, increase solubility. | Used in p-type (hole-transporting) materials. |

| Electron-Withdrawing Group (e.g., Acetyl) | Lowers HOMO/LUMO levels, narrows the band gap. nih.gov | Useful for n-type (electron-transporting) materials and absorbers in solar cells. |

Synthesis of Thiophene Dyes and Chromophores

The structural features of this compound make it an excellent scaffold for the synthesis of organic dyes and chromophores. Thiophene-based dyes are used in applications ranging from textile coloring to advanced technologies like dye-sensitized solar cells and bio-imaging. chemicalbook.commdpi.com

The acetyl group provides a convenient handle for building "push-pull" dye systems. A Knoevenagel condensation reaction can be performed on the acetyl ketone, reacting it with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or cyanoacetic acid). wikipedia.orgmdpi.com This reaction extends the conjugated system and can be used to attach an electron-acceptor group.

Concurrently, the bromine atoms can be functionalized via Suzuki or Sonogashira cross-coupling reactions to introduce electron-donating groups. nih.govlibretexts.org This combination of reactions allows for the creation of a classic donor-π-acceptor (D-π-A) chromophore, where the thiophene ring serves as the conjugated π-bridge. The resulting dyes often exhibit strong absorption in the visible spectrum and possess large molecular hyperpolarizabilities, which are desirable for nonlinear optical applications. chemicalbook.com

Table 3: Synthetic Utility for a Hypothetical Push-Pull Dye

| Reactive Site | Reaction Type | Reagent Example | Resulting Transformation |

|---|---|---|---|

| Acetyl Group | Knoevenagel Condensation wikipedia.org | Malononitrile | Forms a dicyanovinyl group, extending conjugation and adding an acceptor moiety. |

| Bromine at C-5 | Suzuki Coupling libretexts.orgnih.gov | 4-(N,N-dimethylamino)phenylboronic acid | Attaches an electron-donating group to the thiophene ring. |

| Bromine at C-3 | Heck or Sonogashira Coupling | Styrene or Phenylacetylene | Further extends the π-conjugated system to fine-tune optical properties. |

Future Research Directions and Outlook for 1 3,5 Dibromothiophen 2 Yl Ethanone

Development of Novel and Atom-Economical Synthetic Routes for Scalability

The advancement of applications based on 1-(3,5-Dibromothiophen-2-yl)ethanone is contingent upon the availability of efficient, scalable, and sustainable synthetic methods. Current laboratory-scale syntheses often rely on classical electrophilic aromatic substitution reactions which may lack the desired efficiency for large-scale production.

Future research should pivot towards more atom-economical and catalytic strategies. nih.govprimescholars.comnumberanalytics.com Key areas of development include:

Catalytic Acylation: Moving away from stoichiometric Lewis acids, research into milder catalytic systems, such as using iodine with acetic anhydride, presents a more environmentally benign alternative for the acylation of thiophene (B33073) precursors. chemeducator.org

Direct C-H Functionalization: A paramount goal is the development of methods that directly and selectively functionalize the thiophene ring from simple precursors. Palladium-catalyzed reactions that enable C-H activation and subsequent coupling at specific sites, even in the presence of other reactive handles like bromine, represent a frontier in efficient synthesis. researchgate.netresearchgate.net

Catalyst-Transfer Polycondensation (CTP): For the synthesis of polymers derived from this monomer, CTP methods using nickel catalysts offer a "living" polymerization mechanism. ubc.ca Adapting these techniques for brominated acetyl thiophenes could provide precise control over polymer molecular weight and architecture, which is crucial for optimizing material properties. ubc.ca

These advanced synthetic approaches promise not only to reduce waste and energy consumption but also to provide access to larger quantities of the monomer, facilitating broader research and commercialization.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The rich functionality of this compound offers a vast landscape of chemical transformations waiting to be explored. While the bromine atoms are predictable handles for cross-coupling reactions and the ketone for condensations, future work can uncover more sophisticated reactivity. mdpi.com

| Functional Group | Potential Reaction Type | Anticipated Outcome | Research Focus |

|---|---|---|---|

| Thiophene Ring | Catalytic Asymmetric Dearomatization | Formation of chiral, non-aromatic thiophene derivatives | Developing new chiral catalysts and exploring applications in stereoselective synthesis. rsc.orgnih.gov |

| Sulfur Atom | Selective Oxidation | Synthesis of thiophene-S-oxides or S,S-dioxides | Modulating electronic properties and Diels-Alder reactivity. researchgate.netrsc.org |

| Ketone & Bromine Sites | Tandem or One-Pot Reactions | Rapid construction of complex heterocyclic systems | Designing novel catalytic cycles that utilize multiple reactive sites in a single operation. |

A particularly intriguing avenue is the catalytic asymmetric dearomatization of the thiophene ring, which remains a significant challenge due to the ring's high stability. nih.gov Success in this area could lead to novel, three-dimensional chiral scaffolds. Furthermore, the selective oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone can dramatically alter the electronic nature and reactivity of the ring system, opening pathways to new classes of materials. researchgate.netrsc.org

Advanced Computational Modeling for Predictive Material Design and Optimization

The empirical, trial-and-error approach to materials discovery is time-consuming and resource-intensive. Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict material properties in silico, thereby guiding and accelerating experimental efforts. researchgate.netresearchgate.net

Future research will heavily rely on computational chemistry to:

Predict Electronic Properties: DFT calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of polymers derived from the monomer. researchgate.netresearchgate.net This is critical for designing materials with specific bandgaps for applications in organic electronics. rsc.org

Simulate Polymer Conformations: Modeling can predict how polymers will fold and pack in the solid state, which directly influences properties like charge carrier mobility.

Screen for New Applications: Machine learning models can be trained on existing data to predict properties like solubility in various solvents or the potential for a molecule to be effective in a specific application, such as a sensor or electronic device. acs.orgyoutube.com

| Calculated Property | Relevance to Material Performance | Example Application |

|---|---|---|

| HOMO/LUMO Energy Gap | Determines the optical absorption and electronic bandgap. acs.org | Tuning materials for solar cells or as colored pigments. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | Designing materials for sensors or catalysts. |

| Vibrational Frequencies | Predicts infrared and Raman spectra for material characterization. researchgate.net | Confirming the synthesis of the target material. |

By integrating these computational tools, researchers can establish clear structure-property relationships and rationally design the next generation of materials based on the this compound scaffold.

Synergistic Integration of this compound into Multifunctional Material Systems

The true potential of this monomer lies in its role as a versatile building block for complex, multifunctional systems. Its structure is ideal for creating materials where different functionalities work in synergy.

Future outlooks include:

Donor-Acceptor Copolymers: The electron-withdrawing nature of the acetyl group, combined with the electron-rich thiophene ring, makes this an excellent component for donor-acceptor (D-A) polymers. The bromine atoms allow for polymerization with various electron-donating co-monomers to precisely tune the optoelectronic properties for applications like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). rsc.org

Hyperbranched and Cross-Linked Polymers: The dibromo functionality allows the monomer to act as a branching point, leading to the formation of hyperbranched or cross-linked conjugated polymers. These architectures can offer improved solution processability and film-forming properties compared to their linear analogues.

Organic-Inorganic Hybrids: The ketone's oxygen atom can serve as a coordination site for metal ions. This opens the door to creating hybrid materials that combine the processability and electronic properties of an organic polymer with the magnetic, catalytic, or optical properties of metal complexes.

Addressing Challenges in Processability and Long-Term Stability of Derived Materials

A major hurdle for the practical application of many thiophene-based materials is their poor processability and limited long-term stability. wikipedia.org Unsubstituted polythiophenes are often insoluble and infusible, making device fabrication difficult. rsc.org

Key research directions to overcome these challenges include:

Improving Solubility and Processability: The ketone group on the this compound scaffold is a key asset. It can be used as a chemical handle to attach flexible alkyl or alkoxy side chains. These chains can disrupt intermolecular packing, thereby increasing solubility in common organic solvents without significantly compromising the electronic properties of the polymer backbone. rsc.orgmdpi.com

Enhancing Thermal and Environmental Stability: The stability of polythiophene derivatives is crucial for the longevity of electronic devices. osti.gov Research should investigate how polymer architecture, such as controlling the regioregularity of polymerization, affects stability. wikipedia.orgacs.org Incorporating more robust co-monomers or developing materials with higher glass transition temperatures are viable strategies to create more durable devices. acs.orgmdpi.com

Success in these areas is critical for transitioning these materials from the laboratory to real-world applications.

Emerging Applications in Niche Advanced Materials Fields Beyond Established Organic Electronics

While organic electronics remains a primary focus for thiophene-based materials, the unique combination of functional groups in this compound opens doors to other advanced fields.

Promising niche applications to be explored are:

Chemosensors: The ketone group can act as a specific binding site for analytes, particularly metal ions. Binding could induce a change in the fluorescence or conductivity of a polymer derived from the monomer, forming the basis of a highly selective and sensitive chemical sensor. mdpi.com

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The defined geometry and dual reactive sites (bromine atoms) make this monomer a candidate for constructing highly ordered, porous crystalline materials. nih.govmdpi.com These frameworks could have applications in gas storage and separation, heterogeneous catalysis, or as host materials for other functional molecules. nih.govnih.gov

Nonlinear Optical (NLO) Materials: π-conjugated systems containing heavy atoms and donor-acceptor motifs can exhibit significant NLO properties. Materials derived from this monomer could be investigated for applications in optical limiting or frequency conversion. acs.org

Exploring these emerging areas will diversify the application portfolio of this compound and its derivatives, potentially leading to breakthroughs in fields beyond conventional electronics.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Dibromothiophen-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via bromination of a thiophene precursor. A typical approach involves using bromine in acetic acid with a sodium acetate buffer to control acidity. For example, analogous bromination of 4-hydroxyacetophenone achieved 93% yield using Br₂ in acetic acid (10 min addition, 0.5 h stirring, followed by aqueous workup) . Key parameters include:

- Solvent : Acetic acid (polar protic) enhances electrophilic substitution.

- Temperature : Room temperature minimizes side reactions (e.g., over-bromination).

- Stoichiometry : 2.1 equivalents of Br₂ per substitution site ensures complete reaction.

- Purification : Vacuum drying or recrystallization from water/acetic acid mixtures improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. Bromine’s magnetic anisotropy causes deshielding; compare with computational predictions (e.g., DFT) .

- IR : Confirm carbonyl (C=O) stretch (~1700 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). Use KBr pellets or CCl₄ solutions for clarity .

- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks and bromine isotope patterns (1:2:1 for two Br atoms) .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) is critical. Challenges include:

- Heavy Atoms : Bromine’s high electron density complicates phase determination; use direct methods (SHELXD) or experimental phasing .

- Twinned Data : SHELXL’s twin refinement handles pseudo-merohedral twinning .

Advanced Research Questions

Q. How do electronic and steric effects influence bromination regioselectivity in thiophene derivatives?

- Methodological Answer :

- Directing Groups : The ethanone carbonyl acts as a meta-director, favoring bromination at positions 3 and 5. Computational modeling (e.g., Hirshfeld charge analysis) predicts electron-deficient sites .

- Steric Hindrance : Steric maps (using software like GaussView) assess substituent bulk. For example, bulky groups at position 2 may divert bromination to alternative sites.

Q. What strategies address contradictions between experimental and computational spectral data?

- Methodological Answer :

- Benchmarking : Compare experimental NMR/IR with DFT-calculated spectra (B3LYP/6-311++G**). Discrepancies may arise from solvent effects or conformational flexibility.

- Dynamic Effects : Use molecular dynamics (MD) simulations to model solvent interactions or tautomerism .

Q. How can the ethanone moiety be functionalized to synthesize bioactive derivatives?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., 5-amino-1,3,4-thiadiazole) to form Schiff bases or amides. Optimize using polar aprotic solvents (DMF, DMSO) and catalytic KI .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., using Pd catalysts) enable aryl-aryl bond formation. Ensure anhydrous conditions and degassed solvents .

Q. What mechanistic insights explain side-product formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : LC-MS or GC-MS identifies intermediates (e.g., mono-brominated species).

- Kinetic Control : Short reaction times and low temperatures favor kinetic products. For example, extended stirring may lead to di-bromination via intermediate stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products